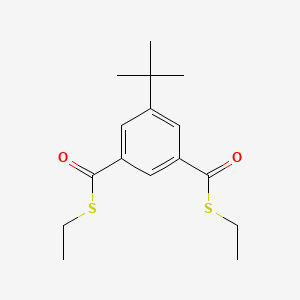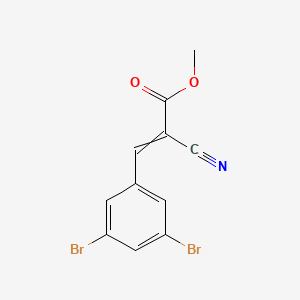![molecular formula C12H16ClNO2S B14506146 S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate CAS No. 62806-54-6](/img/structure/B14506146.png)
S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate is an organic compound with the molecular formula C12H16ClNO2S. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a chlorophenoxy group attached to a propyl chain, which is further linked to a dimethylcarbamothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate typically involves the reaction of 3-(4-chlorophenoxy)propylamine with dimethylcarbamothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled reaction kinetics.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with key metabolic processes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
- S-[3-(4-Bromophenoxy)propyl] dimethylcarbamothioate
- S-[3-(4-Methylphenoxy)propyl] dimethylcarbamothioate
- S-[3-(4-Nitrophenoxy)propyl] dimethylcarbamothioate
Uniqueness
S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate stands out due to its specific chlorophenoxy group, which imparts unique chemical and biological properties. Compared to its analogs, the presence of the chlorine atom enhances its reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
62806-54-6 |
|---|---|
Molecular Formula |
C12H16ClNO2S |
Molecular Weight |
273.78 g/mol |
IUPAC Name |
S-[3-(4-chlorophenoxy)propyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C12H16ClNO2S/c1-14(2)12(15)17-9-3-8-16-11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
AOWBRYUOGSCGBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SCCCOC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


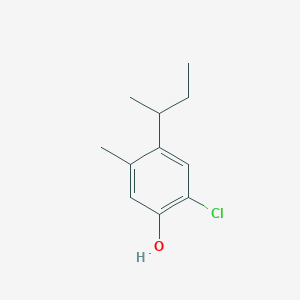
![Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14506068.png)
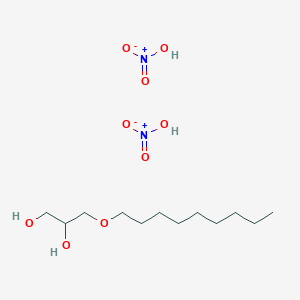
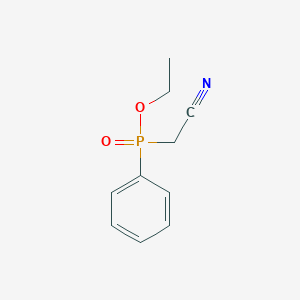

![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)

![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)
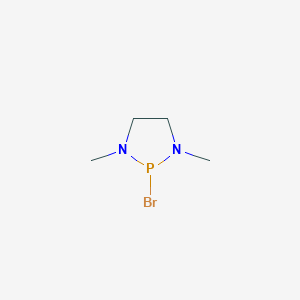
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)
